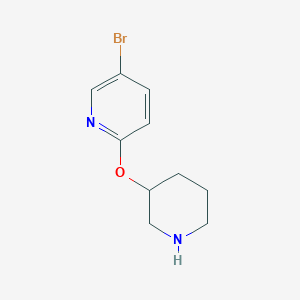
(R)-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid is a complex organic compound that features both isoquinoline and pyrrolidine moieties Isoquinoline is a heterocyclic aromatic organic compound, while pyrrolidine is a saturated five-membered ring containing nitrogen
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid typically involves the formation of the isoquinoline and pyrrolidine rings followed by their coupling. One common method involves the use of isoquinoline derivatives and pyrrolidine-2-carboxylic acid derivatives under specific reaction conditions. For example, the isoquinoline ring can be synthesized through the Pictet-Spengler reaction, which involves the condensation of a β-phenylethylamine with an aldehyde or ketone in the presence of an acid catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The isoquinoline ring can be oxidized to form N-oxides.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the isoquinoline ring typically yields isoquinoline N-oxide, while reduction of the carbonyl group yields the corresponding alcohol.
科学的研究の応用
®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and protein binding due to its unique structure.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and catalysts.
類似化合物との比較
Similar Compounds
Pyrrolidine-2-carboxylic acid: A simpler compound with similar structural features but lacking the isoquinoline moiety.
Isoquinoline-3-carboxylic acid: Contains the isoquinoline ring but lacks the pyrrolidine ring.
Uniqueness
®-1-(Isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid is unique due to the combination of the isoquinoline and pyrrolidine rings, which provides a distinct set of chemical and biological properties
特性
分子式 |
C15H14N2O3 |
|---|---|
分子量 |
270.28 g/mol |
IUPAC名 |
(2R)-1-(isoquinoline-7-carbonyl)pyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C15H14N2O3/c18-14(17-7-1-2-13(17)15(19)20)11-4-3-10-5-6-16-9-12(10)8-11/h3-6,8-9,13H,1-2,7H2,(H,19,20)/t13-/m1/s1 |
InChIキー |
TYEXCGMXWGDHDA-CYBMUJFWSA-N |
異性体SMILES |
C1C[C@@H](N(C1)C(=O)C2=CC3=C(C=C2)C=CN=C3)C(=O)O |
正規SMILES |
C1CC(N(C1)C(=O)C2=CC3=C(C=C2)C=CN=C3)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-2-(4-chloropyrrolo[2,1-f][1,2,4]triazin-7-yl)acetonitrile](/img/structure/B12937643.png)
![tert-Butyl 7-hydroxy-2,5-diazaspiro[3.4]octane-5-carboxylate](/img/structure/B12937650.png)
![6-(Benzylthio)-2-(6-(hydroxymethyl)-2,2-dimethyltetrahydrofuro[3,4-d][1,3]dioxol-4-yl)-5-thioxo-4,5-dihydro-1,2,4-triazin-3(2H)-one](/img/structure/B12937664.png)


![3-(Pyrrolidin-1-yl)-4-({thieno[2,3-d]pyrimidin-4-yl}amino)benzamide](/img/structure/B12937685.png)

![2-amino-8-[(E)-(2-amino-6-oxo-1,7-dihydropurin-8-yl)diazenyl]-1,7-dihydropurin-6-one](/img/structure/B12937695.png)
![6,6-Difluoro-2-azabicyclo[2.2.2]octane](/img/structure/B12937699.png)




